molecular formula C18H16ClFN2O2 B11031051 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11031051
M. Wt: 346.8 g/mol
InChI Key: WVXPVZBJHXLTCL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide , belongs to the class of urea derivatives . Its chemical formula is C₁₄H₁₂ClFN₂O

    Name: this compound

    Molecular Weight: 298.71 g/mol

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common route includes the following reactions:

  • Halogenation of Phenol

    • Start with phenol (C₆H₅OH).
    • Electrophilic halogenation (usually with chlorine or bromine ) at the 3-position yields 3-chlorophenol .
    • Further methylation at the 4-position results in 3-chloro-4-methylphenol .
  • Urea Derivative Formation

    • React 3-chloro-4-methylphenol with 4-fluoroaniline (C₆H₄F-NH₂) to form the desired compound.

Industrial Production:

Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be replaced by other groups.

    Common Reagents: Reagents like , , and play a role.

    Major Products: These reactions yield derivatives with altered properties.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) in biological systems.
  • Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClFN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16ClFN2O2/c1-11-2-7-15(9-16(11)19)22-10-12(8-17(22)23)18(24)21-14-5-3-13(20)4-6-14/h2-7,9,12H,8,10H2,1H3,(H,21,24)

InChI Key

WVXPVZBJHXLTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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